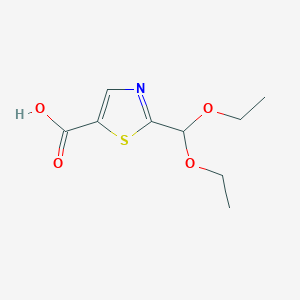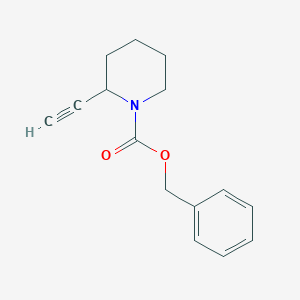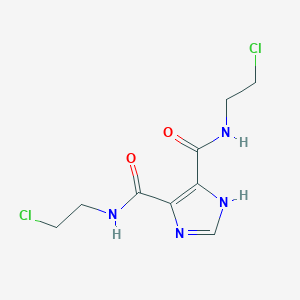
N,N'-Bis(2-chloroethyl)-1H-imidazole-4,5-dicarboxamide
Vue d'ensemble
Description
“N,N’-Bis(2-chloroethyl)-1H-imidazole-4,5-dicarboxamide” is a complex organic compound. Based on its name, it likely contains an imidazole ring, which is a five-membered ring with two non-adjacent nitrogen atoms . The “bis(2-chloroethyl)” part suggests the presence of two 2-chloroethyl groups, which are often seen in alkylating agents used in chemotherapy .
Molecular Structure Analysis
The molecular structure of this compound would likely be complex due to the presence of the imidazole ring and the two 2-chloroethyl groups. These groups could be attached to the imidazole ring in various ways, leading to different possible isomers .
Chemical Reactions Analysis
As an organic compound containing a reactive imidazole ring and 2-chloroethyl groups, this compound could potentially participate in a variety of chemical reactions. It might act as an alkylating agent, similar to other compounds with 2-chloroethyl groups .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors such as its polarity, solubility, melting point, and boiling point would be influenced by the presence and position of the imidazole ring and the 2-chloroethyl groups .
Applications De Recherche Scientifique
Antitumor Activity
N,N'-Bis(2-chloroethyl)-1H-imidazole-4,5-dicarboxamide and its derivatives are explored for antitumor properties. Bis(2-chloroethyl)amino derivatives of imidazole and related structures are being investigated for their potential as antitumor drugs. Some of these compounds have successfully passed preclinical testing stages, indicating their potential in cancer treatment (Iradyan, Iradyan, Arsenyan, & Stepanyan, 2009).
Synthesis of Bis(imidazole-4,5-dicarboxamides) with Amino Acids
Research has been conducted on synthesizing symmetric bis(imidazole-4,5-dicarboxamides) using amino acid esters. These compounds, known as bis-I45DCs, involve a stoichiometric control of amino acid esters and the use of diamines to react with acyl imidazole bonds, leading to the formation of bis-I45DCs. This synthesis method reveals the chemical versatility and potential applications of these compounds in various fields (Wiznycia, Rush, & Baures, 2004).
Development of Novel Fluorinated Polyamides
The compound has been used in the synthesis of novel fluorinated polyamides containing tetraphenyl imidazole moieties. These polyamides demonstrate amorphous structures, low moisture uptake, good thermal stability, and strong UV–vis absorption, indicating their potential use in high-performance materials with specific optical properties (Chen, Wei, Liu, Liu, & Sheng, 2021).
Heavy Metal Ion Adsorption
Imidazole-based polyamides and polyimides have been synthesized and tested for heavy metal ion adsorption. These materials demonstrated good solubility, high thermal stability, and the ability to remove heavy metal ions such as Co2+, Cr3+, Cd2+, Hg2+, and Pb2+ from aqueous solutions. This highlights their potential application in environmental remediation and pollution control (Soleimani, Taghavi, & Ghaemy, 2017).
Safety And Hazards
Propriétés
IUPAC Name |
4-N,5-N-bis(2-chloroethyl)-1H-imidazole-4,5-dicarboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12Cl2N4O2/c10-1-3-12-8(16)6-7(15-5-14-6)9(17)13-4-2-11/h5H,1-4H2,(H,12,16)(H,13,17)(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYADQBGPEOZCOH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=C(N1)C(=O)NCCCl)C(=O)NCCCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12Cl2N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,N'-Bis(2-chloroethyl)-1H-imidazole-4,5-dicarboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




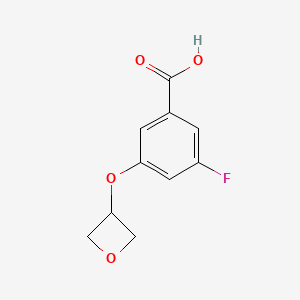
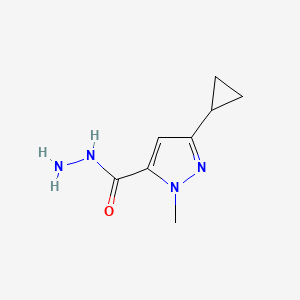
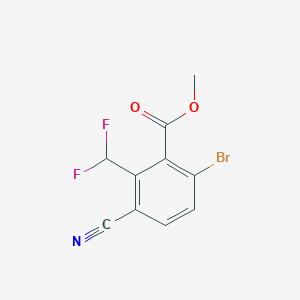
![[(2,2-Dimethylcyclopropyl)methyl]hydrazine hydrochloride](/img/structure/B1449418.png)
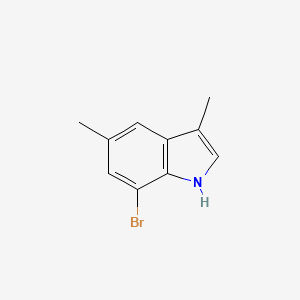
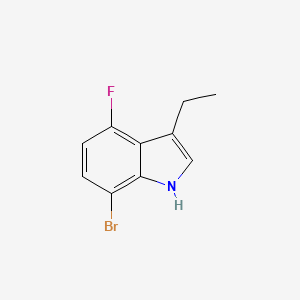
![(6-Fluoro-7-methyl-1H-benzo[d]imidazol-2-yl)methanamine](/img/structure/B1449421.png)
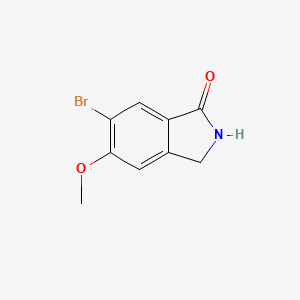

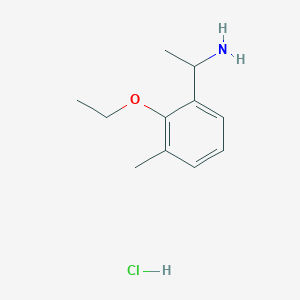
![4-Chloro-7-fluoro-1H-benzo[d]imidazol-2-amine](/img/structure/B1449427.png)
